![molecular formula C14H12F3N5O2S B2492686 4-Amino-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyrimidine-5-carboxamide CAS No. 2309805-75-0](/img/structure/B2492686.png)
4-Amino-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyrimidine-5-carboxamide
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions that include condensation, cyclization, and functional group transformations. A common approach for synthesizing such compounds includes starting with specific esters or nitriles, followed by reactions with different reagents under controlled conditions to introduce various substituents into the pyrimidine ring. For example, Wagner et al. (1993) detailed the synthesis of related thieno[2,3-d]pyrimidines through reactions that include hydrolysis, cyclization, and Vilsmeier reagent treatment to achieve different functionalized compounds with potential antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives reveals a planar, aromatic system that allows for extensive π-π interactions, crucial for binding to biological targets. Trilleras et al. (2009) investigated the isostructural nature of similar compounds, emphasizing the role of N-H...N and N-H...O hydrogen bonds in forming stable sheets and rings within the crystal structure, highlighting the importance of such interactions in the stability and reactivity of these molecules (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, imidazole derivatives show different biological activities by interacting with their targets .
Biochemical Pathways
Compounds with similar structures, such as imidazole, have been known to affect various biochemical pathways .
Pharmacokinetics
Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Compounds with similar structures, such as imidazole, have been known to show a broad range of biological activities .
Action Environment
The solubility of similar compounds, such as imidazole, in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
properties
IUPAC Name |
4-amino-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O2S/c15-14(16,17)8-3-1-2-4-9(8)21-10(23)6-25-13-20-5-7(12(19)24)11(18)22-13/h1-5H,6H2,(H2,19,24)(H,21,23)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJCJFNSGDMCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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